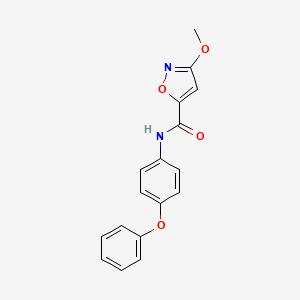

3-methoxy-N-(4-phenoxyphenyl)isoxazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

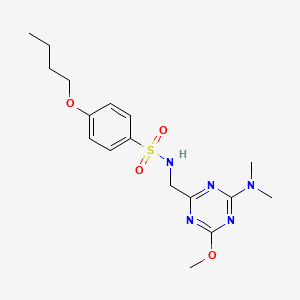

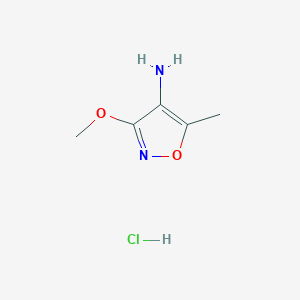

The compound “3-methoxy-N-(4-phenoxyphenyl)isoxazole-5-carboxamide” is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs . It contains functional groups such as methoxy, phenoxy, and carboxamide.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be analyzed using various techniques. For instance, the structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The compound “[3-(4-Methoxyphenyl)isoxazole-5-yl]-methanol” was synthesized and used as an efficient inhibitor to protect copper in 1 M sulfuric acid solution . The theoretical calculation of quantum chemical demonstrated the experimental findings .Physical And Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary. For instance, “5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid” has a molecular weight of 219.19 . The properties can be further analyzed using various techniques.Wissenschaftliche Forschungsanwendungen

Cytotoxicity and Antitumor Activity :

- Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives. These compounds showed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting potential for antitumor applications (Hassan, Hafez, & Osman, 2014).

- Stevens et al. (1984) discussed the synthesis of 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, which showed curative activity against L-1210 and P388 leukemia, indicating their potential as antitumor agents (Stevens et al., 1984).

Antimicrobial and Antitubercular Activity :

- Shingare et al. (2018) synthesized isoxazole clubbed 1,3,4-oxadiazole derivatives, which were evaluated for antimicrobial and antitubercular activities. The compounds showed good activity against E. coli, P. aeruginosa, S. aureus, S. pyogenes, and M. tuberculosis H37Rv (Shingare et al., 2018).

Inhibition of JAK3/STAT3 Signaling Pathways in Cancer Treatment :

- Shaw et al. (2012) investigated N-phenyl-5-carboxamidyl isoxazoles for anticancer activity, focusing on colon cancer. One derivative, N-(4-chlorophenyl)-5-carboxamidyl isoxazole, showed significant activity against colon cancer cells and down-regulated the expression of phosphorylated STAT3, suggesting a role in inhibiting JAK3/STAT3 signaling pathways (Shaw et al., 2012).

Synthesis and Characterization of Novel Compounds :

- Jadhav (2010) synthesized novel isoxazoline derivatives with significant in vitro activities against a range of bacteria and fungi, highlighting their potential as antimicrobial agents (Jadhav, 2010).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-methoxy-N-(4-phenoxyphenyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-21-16-11-15(23-19-16)17(20)18-12-7-9-14(10-8-12)22-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOWDSHENDZDSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-(4-phenoxyphenyl)isoxazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2771821.png)

![5-(Ethoxycarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2771824.png)

![2,5-dichloro-N-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B2771825.png)

![(E)-3-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2771826.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2771831.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4,6-dimethylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2771835.png)

![N-(thiophen-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2771841.png)